molecular formula C16H13Cl2N5OS B2844841 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880802-59-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2844841
M. Wt: 394.27
InChI Key: CXRPKORTGCJKLD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C8H6ClN3S . It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an amino group and a chlorophenyl group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of a C=N group and the introduction of a sulfonyl functionality . The synthesis process can be influenced by the choice of substituents in the sulfonamide moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a type of heterocycle. This ring is substituted with an amino group and a chlorophenyl group . The presence of these groups can significantly influence the properties and reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by the substituents in the sulfonamide moiety . For example, changing these substituents can have a wide impact on the anti-viral activity of the prepared compounds .


Physical And Chemical Properties Analysis

This compound has a melting point of 229-233 °C . Its density is predicted to be 1.461±0.06 g/cm3 . The compound also has a predicted pKa value of 2.33±0.10 .

Scientific Research Applications

Potential Applications in Medical Research

Chemical Analysis and Toxicology

Chemical compounds similar to "2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide" are often subjects of toxicological studies to understand their impact on human health and the environment. Studies like those on the metabolism, distribution, and excretion of various chemicals provide crucial insights into their safety profiles and potential therapeutic uses (Teng et al., 2010).

Pharmacological Research

Compounds with complex structures are frequently analyzed for their pharmacological effects. Research into medications like sulpiride, which is used to treat schizophrenia, involves understanding how these compounds are metabolized in the human body and their effects on neurotransmitter systems (Alfredsson & Wiesel, 2004). Such studies could provide a basis for the development of new drugs with improved efficacy and safety profiles.

Environmental Impact Studies

The environmental persistence and effects of chemical compounds, especially those used in agriculture or manufacturing, are crucial areas of research. Studies on the impact of pesticides and herbicides on human health and wildlife contribute to the development of safer and more sustainable practices. For example, research on the serum levels of DDT and its metabolites in individuals exposed to the pesticide can inform regulations and public health policies (Bouwman et al., 1994).

Safety And Hazards

This compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For example, the influence of different substituents on the compound’s anti-viral activity could be investigated . Additionally, more studies could be conducted to better understand the compound’s mechanism of action .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-4-10(5-7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPKORTGCJKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

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